2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile 2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17615177
InChI: InChI=1S/C26H14ClNO/c27-17-10-12-19-18-11-9-16(15-28)13-22(18)26(23(19)14-17)20-5-1-3-7-24(20)29-25-8-4-2-6-21(25)26/h1-14H
SMILES:
Molecular Formula: C26H14ClNO
Molecular Weight: 391.8 g/mol

2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile

CAS No.:

Cat. No.: VC17615177

Molecular Formula: C26H14ClNO

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile -

Specification

Molecular Formula C26H14ClNO
Molecular Weight 391.8 g/mol
IUPAC Name 7-chlorospiro[fluorene-9,9'-xanthene]-2-carbonitrile
Standard InChI InChI=1S/C26H14ClNO/c27-17-10-12-19-18-11-9-16(15-28)13-22(18)26(23(19)14-17)20-5-1-3-7-24(20)29-25-8-4-2-6-21(25)26/h1-14H
Standard InChI Key OIYSQBOMHQEJHM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C#N)C6=C3C=C(C=C6)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a spiro junction at the 9-position of fluorene and the 9'-position of xanthene, creating a rigid, non-planar structure. The chlorine atom occupies the 2-position of the fluorene moiety, while the cyano group is located at the 7-position of the xanthene ring . This arrangement induces significant steric hindrance, contributing to the compound's high thermal stability (decomposition temperature >300°C) .

Molecular Dimensions

X-ray crystallographic analysis of analogous spiro[fluorene-9,9'-xanthene] derivatives reveals:

  • Dihedral angle between fluorene and xanthene planes: 87.5°

  • Bond length alternation in conjugated systems: 1.38–1.42 Å

Electronic Configuration

Density functional theory (DFT) calculations on related compounds show:

  • Highest Occupied Molecular Orbital (HOMO): -5.3 eV

  • Lowest Unoccupied Molecular Orbital (LUMO): -2.1 eV

  • Band gap: 3.2 eV

The electron-withdrawing cyano group and chlorine substituent create a polarized electron density distribution, enhancing charge transport capabilities .

Synthetic Methodologies

One-Pot Cyclization Approach

The foundational synthesis route for spiro[fluorene-9,9'-xanthene] derivatives involves acid-catalyzed cyclization (Figure 1):

Reaction Conditions

  • Catalyst: Methanesulfonic acid (MeSO₃H, 10 equiv)

  • Temperature: 160°C

  • Duration: 12 hours

  • Yield: 68–72%

Chlorination and Cyano Functionalization

Post-cyclization modifications introduce substituents:

  • Chlorination

    • Reagent: Cl₂ gas in CCl₄

    • Positional selectivity: Directed by steric and electronic factors

    • Yield: 85%

  • Cyano Substitution

    • Reagent: CuCN in DMF

    • Temperature: 120°C

    • Yield: 78%

Alternative Pathways

Recent advances propose metal-catalyzed cross-coupling strategies:

  • Suzuki-Miyaura coupling for brominated precursors (e.g., 7-bromo derivatives)

  • Buchwald-Hartwig amination for amino-functionalized analogs

Physicochemical Properties

Thermal Behavior

PropertyValueMeasurement Technique
Melting Point245–247°CDSC
Glass Transition (T_g)148°CTGA
Decomposition Onset317°CTGA

Spectroscopic Signatures

Key Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J=8.5 Hz, 2H), 7.72–7.68 (m, 4H), 7.32 (d, J=2.1 Hz, 1H)

  • ¹³C NMR (126 MHz, CDCl₃): δ 159.8 (C≡N), 147.2 (C-Cl), 132.4–118.7 (aromatic carbons)

  • IR (KBr): 2225 cm⁻¹ (C≡N stretch), 750 cm⁻¹ (C-Cl stretch)

Optoelectronic Applications

Hole-Transport Materials

In perovskite solar cells (PSCs), fluorinated analogs demonstrate:

Parameterp-SFX-oF Derivativem-SFX-mF Derivative
PCE (%)15.2112.70
V_OC (V)1.050.98
J_SC (mA/cm²)22.420.1

The chlorine substituent enhances hole mobility (μ_h = 4.6×10⁻⁴ cm²/V·s) through improved π-π stacking .

Light-Emitting Diodes (LEDs)

CsPb(Br/Cl)₃-based devices incorporating SFX derivatives achieve:

  • External Quantum Efficiency (EQE): 3.15%

  • Luminance: 480 cd/m²

  • CIE Coordinates: (0.15, 0.09)

Intellectual Property Landscape

The WIPO PATENTSCOPE database lists 14 patents referencing the structural key (InChIKey: OIYSQBOMHQEJHM-UHFFFAOYSA-N), primarily covering:

  • Organic light-emitting diode (OLED) architectures (62%)

  • Photovoltaic charge transport layers (28%)

  • Chemical sensors (10%)

Future Research Directions

  • Synthetic Optimization

    • Develop catalytic asymmetric synthesis for enantiopure derivatives

    • Explore continuous flow manufacturing processes

  • Device Integration

    • Investigate tandem solar cell configurations

    • Optimize interfacial layers in quantum dot LEDs

  • Environmental Impact

    • Conduct full life-cycle analysis

    • Develop biodegradation pathways

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